molecular formula C9H9N3O B1425907 (5-(Pyridin-3-yl)-1H-pyrazol-3-yl)methanol CAS No. 287494-03-5

(5-(Pyridin-3-yl)-1H-pyrazol-3-yl)methanol

Cat. No.: B1425907
CAS No.: 287494-03-5
M. Wt: 175.19 g/mol
InChI Key: KTDQXYBGZACTFW-UHFFFAOYSA-N
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Description

(5-(Pyridin-3-yl)-1H-pyrazol-3-yl)methanol is an organic compound that features both pyridine and pyrazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyridine and pyrazole rings in its structure allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-(Pyridin-3-yl)-1H-pyrazol-3-yl)methanol typically involves the reaction of pyridine-3-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The final step involves the reduction of the pyrazole aldehyde to the corresponding alcohol using a reducing agent such as sodium borohydride.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Reagents such as halogens, alkylating agents, and acylating agents can be used under appropriate conditions.

Major Products:

    Oxidation: Pyridine-3-carboxylic acid, pyrazole-3-carboxylic acid.

    Reduction: Various alcohol derivatives.

    Substitution: Functionalized pyridine and pyrazole derivatives.

Scientific Research Applications

(5-(Pyridin-3-yl)-1H-pyrazol-3-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of materials with specific properties, such as catalysts and ligands for metal complexes.

Mechanism of Action

The mechanism of action of (5-(Pyridin-3-yl)-1H-pyrazol-3-yl)methanol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pyridine and pyrazole rings can participate in hydrogen bonding, π-π interactions, and coordination with metal ions, influencing the compound’s activity.

Comparison with Similar Compounds

    (5-(Pyridin-3-yl)-1H-pyrazol-3-yl)carbaldehyde: Similar structure but with an aldehyde group instead of a hydroxyl group.

    (5-(Pyridin-3-yl)-1H-pyrazol-3-yl)carboxylic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.

    (5-(Pyridin-3-yl)-1H-pyrazol-3-yl)methylamine: Similar structure but with an amine group instead of a hydroxyl group.

Uniqueness: (5-(Pyridin-3-yl)-1H-pyrazol-3-yl)methanol is unique due to the presence of both pyridine and pyrazole rings, which confer diverse chemical reactivity and potential biological activity. The hydroxyl group also allows for further functionalization, making it a versatile compound for various applications.

Properties

IUPAC Name

(3-pyridin-3-yl-1H-pyrazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c13-6-8-4-9(12-11-8)7-2-1-3-10-5-7/h1-5,13H,6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTDQXYBGZACTFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NNC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60734930
Record name [3-(Pyridin-3-yl)-1H-pyrazol-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60734930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287494-03-5
Record name 5-(3-Pyridinyl)-1H-pyrazole-3-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=287494-03-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-(Pyridin-3-yl)-1H-pyrazol-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60734930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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